Journal Name:Energy & Environmental Science
Journal ISSN:1754-5692
IF:32.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ee
Year of Origin:2008
Publisher:Royal Society of Chemistry
Number of Articles Per Year:481
Publishing Cycle:Monthly
OA or Not:Not
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03183G
Atomically dispersed iron–nitrogen–carbon (Fe–N–C) catalysts are immensely promising alternatives to noble metal catalysts for the oxygen reduction reaction (ORR), while their activity is bottlenecked by an unsatisfactory electronic structure. Accurately tuning the d-band centers and spin state of Fe sites is significant in enhancing intrinsic ORR activity but remains challenging. Herein, an innovative theoretical model of Fe–N4SP with a highly coordinated structure was rationally designed by decorating Fe–N4 sites with axial sulfur atoms in the first coordination shell and adjacent phosphorus atoms in the second coordination shell. The theoretical calculations and experimental validations confirmed that the proposed structure can break the symmetric structure of Fe–N4 sites to rearrange electrons and intensify spin polarization. The increased coordination number conferred enhanced d-orbital interactions in Fe atoms to depress their d-band centers, weakening the adsorption of oxygen intermediates. Fe–N4SP sites were successfully constructed in N, P, and S ternary co-doped hollow carbon nanocages to validate the proposed theoretical model. The obtained Fe–N4SP/NPS-HC catalysts exhibited impressive ORR activity with a decent half-wave potential of 0.912 V in alkaline media and 0.814 V in acidic media, coupled with ultra-long durability of up to 320 h in zinc–air battery systems. Overall, novel insights into the effect of the coordination environment on ORR catalytic activity were provided, useful for modulating the electronic structure of catalysts for efficient storage and energy production systems.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02522E
Due to their high safety, considerable capacity, environmental friendliness and low price, aqueous zinc metal batteries (AZMBs) show promising prospects in promoting future global electrification. However, the high reactivity of zinc (Zn) in aqueous electrolytes leads to dendrite growth and water-induced side reactions, which in turn lead to poor stability and low reversibility of Zn, greatly limiting the practical application of AZMBs. In this work, we originally found that selectively etching-off the reactive (002) Zn facet within common Zn foil would effectively passivate zinc-metal, consequently suppress the formation of dendritic Zn and water-induced byproducts, and finally remarkably enhance Zn-metal's stability and reversibility. As a result, the average coulombic efficiency (CE) of the etched Zn during ultra-long cycling (4500 cycles) is improved to a high level of 99.94% even under an aggressive condition of 10 mA cm−2. The NH4V4O10//Zn pouch-cell based on etched Zn delivers a high specific capacity of 317.3 mA h g−1 and preserves 85.2% of its capacity even after 350 cycles. A more practical 0.124 A h NH4V4O10//Zn pouch-cell with a high capacity retention of 91.23% after 80 cycles is also achieved. We believe that the method reported in this work will bring new insight into enhancing Zn-metal's stability and reversibility, and accelerate the commercialization of AZMBs.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02377J
Because of insufficient adhesivity and mechanical properties, conventional polymeric binders fail to accommodate immense volume changes and maintain interparticle connections upon the repeated charge/discharge processes, especially in high active material loading and thick electrodes. Here, a new water-soluble conductive binder (APA/CNT) composed of carboxylic carbon nanotubes interwoven in flexible membranes of the neutralising product of 6-amino-1-hexanol and commercial poly(acrylic acid) (PAA) is developed. The APA/CNT is expected to form robust conductive and elastic network by means of the esterification reinforced electrostatic/H-bonded self-assembly, in which the continuous conductive skeletons can segregate and grasp active nanoparticles by an efficient and robust “sheet-to-point” bonding mode, which endows the as-fabricated anode and cathode with extraordinary structural and interfacial stability, and enhanced electronic conductivity. The as-constructed Si/C anode exhibits superior cycling stability and a high rate performance even under a high mass loading of 15 mg cm−2, and achieves a high areal capacity of 7.79 mA h cm−2, far exceeding those of other binder-based Si/C anodes. Moreover, the as-fabricated full cell also displays enhanced electrochemical behaviour and cycling durability. This simple and easy strategy should give a valuable new way to design a cost-effective, universal yet environmentally friendly binder with dependable adhesiveness for high-performance devices.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02450D
Electrolyte chemistries, including the composition of chemical species and their transformation processes, are of utmost importance for safe and stable operation of any battery, but the corresponding understanding remains incomplete. Prevalent viewpoints on direct solvation are not satisfactory sometimes in describing the implicit relationship among solvents, active ionic species and electrode/electrolyte interphases. Here we report the synergy between the coordination and trace ionization of amine/ether co-solvents to enable a reversible magnesium (Mg)-metal anode for low cost rechargeable Mg batteries. Unique bivalent [Mg(amino)6]2+ is firstly identified as the active ionic species via single-crystal X-ray diffraction, mass spectroscopy, and NMR tests. Partially protonated alkylamine/ether cations, formed due to trace solvent ionization, can chemically associate with the trifluoromethanesulfonimide (TFSI) anion to form neutrally charged ion pairs, mitigating the decomposition of the TFSI anion on the Mg-metal anode. Cryo-electron microscopy images along with the deuterium-oxide (D2O) titration tests reveal a much thin electrolyte–anode interface and one distinctive component of MgH2 in electrodeposits, closely related to the ionization process of co-solvents. A much better Mg plating/stripping reversibility (an overpotential of ∼0.10 V vs. ∼2.0 V for the pristine electrolyte) and prolonged cycle life (∼320 h vs. ∼38 h for the pristine electrolyte) are achieved by regulating the coordination/ionization processes of co-solvents.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03176D
The variation of temperature induces a corresponding transformation of the primary solvation structure of Li+ due to the competition coordination of solvents and anions with Li+. However, the specific variations and their effect on the interfacial chemistry are less-studied and ambiguous. Herein, the correlation of the temperature-responsive solvation structure, interfacial chemistry and electrochemical performance of graphite anodes is systematically investigated to figure out the structure–property relationships. Spectra analysis and molecular dynamics simulations reveal that increasing the temperature causes enhanced Li+–anion interaction and weakened Li+–solvent interaction in the primary solvation structure of Li+. This easily generates the anion-dominated solvation sheath and the corresponding inorganic-rich solid electrolyte interphase (SEI) with increasing temperature. However, the projected density-of-states calculations and thermal analysis witness that more solvents tend to be reduced at high temperatures, which results in an obvious increase of organic species in the interphase. Given the synergistic effect of the temperature-responsive solvation structure and thermal reduction, the SEI formed at 25 °C has been equipped as a stable LiF-rich inorganic film with moderate thickness and low energy barrier for smooth Li+ diffusion. These features enable graphite anodes with a super-fast rate capability of 256 mA h g−1 at 5C under 25 °C and high-capacity retention of 50.4% even at −45 °C compared to that at 25 °C. This study reveals the correlation between the temperature-responsive solvation structure and interfacial chemistry, providing a viewpoint on designing temperature-adaptative batteries.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02940A
Monolithic perovskite/organic tandem solar cells (TSCs) have attracted increasing attention on account of their high efficiency and beneficially compatible solution processibility. However, the severe recombination loss restricts the efficiency improvement of perovskite/organic TSCs. Herein, a synergistic electrical and light management strategy via optimizing the interface contact in the front wide band gap (WBG) inorganic perovskite subcell and regulating the donor/acceptor ratio in the rear narrow band gap (NBG) organic subcell was developed to maximize the voltage output in TSCs. Compared with the commonly used SnO2 electron transport layer (ETL), Cl@MZO ETL exhibits a better energy level, reduced leakage current and strengthened carrier extraction in the front WBG subcell. Through elaborate regulation of the donor/acceptor ratio, the rear organic subcell delivers improved morphology and absorption configuration, thus resulting in a favorable current balance for TSCs. The fabricated inorganic perovskite/organic TSCs exhibit a remarkable power conversion efficiency (PCE) of 24.07% with an ultrahigh open-circuit voltage of 2.15 V. Moreover, the unencapsulated TSCs present excellent stability under air conditions.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03040G
The practical application of aqueous zinc-ion batteries (AZIBs) is limited due to the inherent side reactions and dendrite growth of Zn anodes. Herein, we propose a solution to the issue of AZIBs by creating a versatile electrolyte through the addition of trifluoroacetamide (TFA). The CO group of TFA interacts strongly with Zn2+, leading to a change in the inherent structure of Zn(H2O)62+ and an enhancement in the transport of Zn2+. The interaction between TFA and H2O disrupts the H bond network structure of H2O, resulting in a reduction of active H2O and stabilization of the electrolyte's pH value. Moreover, TFA, with a low LUMO value, breaks down into Zn4CO3(OH)6·H2O and ZnF2, forming a robust SEI that results in uniform Zn2+ deposition and improved Zn2+ transport kinetics. As a result, Zn//Zn symmetric cells with the TFA electrolyte remain stable for over 1360 h and 800 h at high current densities of 5 mA cm−2 and 40 mA cm−2, respectively. The TFA electrolyte also enables Zn//5,7,12,14-pentacenetetrone full cells and Zn//active carbon capacitors to perform steadily for 10 000 cycles at 25 °C and 70 °C, respectively. This research provides valuable insights into the use of electrolyte additives and promotes the long-term stability of AZIBs even at ultra-high current densities.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02817H
Oxygen-redox-active (ORA) layered oxide cathodes for sodium-ion batteries have received considerable attention due to their ultrahigh capacity. However, the voltage decay during electrochemical cycling in such materials is still elusive and unsolved, which seriously limits their practical implementation. Herein, we unveil the intrinsic origin of voltage decay in sodium-based ORA cathodes by coupling spatially local electron energy loss spectroscopy with bulk-sensitive X-ray absorption spectroscopy. It is demonstrated that the steric heterogeneity of Mn redox derived from the surface formation of oxygen vacancies is responsible for the voltage deterioration upon cycling. Moreover, we propose an ORA cathode (Na0.8Li0.24Al0.03Mn0.73O2) with negligible voltage decay. Its oxygen redox reversibility is significantly strengthened because the strong Al–O bonds weaken the covalency of Mn–O bonds to promote the electron localization on oxygen. These findings suggest a new insight into the electronic structure design of high-energy-density cathode materials for advanced rechargeable batteries.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03454B
Thermoelectric materials attract great attention due to promising applications in refrigeration and waste heat recovery. Strategies based on band engineering have been proposed to identify new thermoelectric materials with high electrical transport performance. These approaches typically seek enhancement of the Seebeck coefficient via sharp changes in the electronic density of states near the Fermi level. Here, we emphasize a long-overlooked approach for enhancing the Seebeck coefficient through manipulation of the electronic group velocity. This can be realized through the interlayer interactions in two-dimensional materials. We construct numerous bilayers in a high-throughput manner. It is found that interlayer interactions universally introduce significant changes in the energy bands. Among the 129 isotropic systems, 34 of the bilayers exhibit higher power factors compared with the corresponding monolayers. Importantly, the improvement of the power factors and Seebeck coefficients in the As2I6, Sb2I6, and MoSe2 bilayers is due to increased electronic group velocity, contrary to the paradigm where sharper electronic densities of states favor thermoelectric performance. Our work not only illustrates the use of interlayer interactions for tuning the band structures of thermoelectric materials, but also highlights the vital importance of the group velocity for simultaneously enhancing the Seebeck coefficient and electrical conductivity.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02839A
Severe open-circuit voltage (VOC) loss significantly hinders the performance improvement of wide-bandgap (WBG) perovskite solar cells (PSCs) and their application in perovskite-based tandem devices. Herein, we develop a novel self-assembled monolayer of (4-(5,9-dibromo-7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (DCB-BPA) as the hole-selective layer for WBG PSCs with a 1.77 eV perovskite absorber. DCB-BPA facilitates the subsequent growth of WBG perovskite with improved buried-interface quality. Compared with that of poly(triarylamine) PTAA-based control devices, a substantially enhanced average VOC from 1.18 V to 1.31 V of DCB-BPA-based devices has been realized due to reduced interfacial nonradiative recombination and enhanced energy level alignment. Our certified device delivers an impressive VOC of up to 1.339 V and a power conversion efficiency (PCE) of 18.88%, corresponding to a very low VOC loss of 431 mV (with respect to the bandgap). This enables us to fabricate efficient 4-terminal all-perovskite tandem solar cells with a PCE of 26.9% by combining with a 1.25 eV low-bandgap PSC, demonstrating the promising application of DCB-BPA in tandem devices.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03508E
Forecasting the real-world stability of perovskite solar cells (PSCs) using indoor accelerated tests is a significant challenge on the way to commercialising this highly anticipated PV technology. The lack of outdoor data and considerable magnitude of meta-stability effects (or reversible changes) in PSCs’ performance over the day–night cycle makes it particularly challenging to correlate results of the commonly utilised light-soaking ageing test with outdoor experiments. Here we show the variety of short-term and long-term ageing behaviours by testing PSCs of various architectures under constant and intermitted light indoors and exposing them to natural conditions outdoors. We demonstrate that it is impossible to predict the results of a light cycling test from a continuous light test without prior knowledge of the ageing patterns for a particular device architecture. Cycling the light does not necessarily lead to an increased lifetime as expected due to dark time recovery. Instead, it sometimes reveals a different degradation behaviour resulting in a drastic lifetime reduction. The presence of various degradation patterns for different PSCs implies that an accelerated ageing with constant light experiment is no “worst-case scenario” and thus cannot replace the light cycling test nor can it reproduce the real-world scenarios. Furthermore, we show unique sets of weeks-to-years-long outdoor series on different PSCs highlighting the monumental importance of accounting for the meta-stability effects when analysing PSC outdoor data as opposed to simply following evaluation routines developed for silicon-based devices. In particular, meta-stability complicates the decoupling of the effects of environmental conditions from the cell's ageing behaviour and can result in large artefacts. A varying degree of saturation of reversible processes also results in unusual strong seasonality documented for PSCs, with summer representing favourable conditions for some PSCs’ energy generation compared to winter, despite higher temperatures. For the first time, the decisive impact of meta-stable processes on the outdoor performance and stability of perovskite solar cells is demonstrated, with data from over two years in the field, which is the longest outdoor exposure of PSCs reported so far to the best of our knowledge. The correlation between the outdoor results and those from the light cycled experiments is evident.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02861E
High-voltage rechargeable magnesium batteries (RMBs) are potential alternatives to lithium-ion batteries owing to the low cost and high abundance of magnesium. However, the parasitic reactions of the latter with many electrolytes greatly hinders the stability and kinetics of Mg plating/stripping. Here we report a new and easily accessible solvent-designed electrolyte, which effectively solves the difficulty of ion pair dissociation and facilitates fast nanoscale Mg nucleation/growth using simple Mg(TFSI)2 as the salt, enabling a facile interfacial charge transfer process. Dendrite-free Mg plating/stripping is maintained for over 7000 hours (∼10 months) at a practical areal capacity of 2 mA h cm−2. The high-voltage stability of these electrolytes is demonstrated by benchmarking with polyaniline||Mg full cells with an operating voltage up to 3.5 V that exhibit stable cycling at a 2C rate with 99% coulombic efficiency after 400 cycles. This work opens up new frontiers in coupling low-cost electrolytes with next-generation high-voltage cathode materials for fast-charging RMBs with long life and high energy densities.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02945J
Aqueous Zn–metal batteries are considered promising candidates for next-generation energy storage. However, their reliability, especially under high-rate conditions, is compromised by the poor cycling stability of Zn metal anodes, caused by insufficient Zn2+ replenishment owing to concentration gradients at the reaction interface. Herein, we introduce a zinc perfluorovalerate interfacial layer (Zn@PFPA) that serves as a self-expedited Zn2+ pump through an in situ organic acid etching route. This distinctive feature ensures rapid and dynamic interfacial replenishment of Zn2+ to eliminate the concentration gradients, leading to non-dendritic and highly reversible Zn plating/stripping behaviors, even at elevated rates. Theoretical calculations and experimental results highlight the swift Zn2+ transport kinetics driven by ion–dipole interactions, maintaining a steady and homogenous Zn2+ flux. Moreover, the high electronegativity and hydrophobic properties of the Zn@PFPA layer further enable charge repulsion of detrimental anions and mitigate free water present at the electrode/electrolyte interface, fundamentally inhibiting the HER and by-product generation. Consequently, the Zn@PFPA electrode displays an outstanding cumulative capacity of 95 000 mA h cm−2 with a lifespan of 1900 h at an exceptionally high current density of 50 mA cm−2. Furthermore, its feasibility is also demonstrated by coupling with a high-loading I2 cathode (∼9.0 mg cm−2) to fabricate pouch batteries, achieving impressive 10 000 stable cycles at 10 A g−1.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02948D
Alkene dioxygenation reactions are significant organic transformation process, but the direct oxidation of alkenes on photoanodes exhibits quite poor yields for dioxygenation products. Here, we report that the presence of bicarbonate in a heterogenous photoelectrochemical (PEC) cell can achieve efficient dioxygenation of alkenes under mild conditions. A broad range of alkene substrates with a variety of substitute groups can be effectively oxygenated to diols or α-hydroxy ketones, with a product yield of up to 89%. Furthermore, we identified that the diol product is formed via a peroxydiol intermediate. Spin-trap electron paramagnetic resonance (EPR) experiments show that the HCO3−-derived radicals are important active species. Accordingly, we propose a triple role for formed HCO3−-derived radicals in the dioxygenation of alkenes: attacking the CC bond of the alkene to initiate the reaction, producing ˙CO4− active species for the formation of a peroxydiol intermediate, and reducing the peroxydiol to a diol. The present work provides a promising strategy for the transformation of alkenes with green radicals and paves the way for the application of HCO3− in PEC organic synthesis.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03216G
Direct current triboelectric nanogenerators (DC-TENGs), based on triboelectrification and corona discharge, exhibit advantages of high output energy and low crest factor. However, the air breakdown that occurs at the interface of tribo-layers due to charge accumulation from triboelectrification results in energy loss. Efficiently capturing triboelectric charges is a great challenge for the improvement of the output energy of DC-TENGs. Herein, we propose a new strategy to efficiently capture triboelectric charges within the interface by rationally arranging charge-collecting electrodes (CCEs), achieving a remarkable 396% enhancement in output charge compared with the conventional electrostatic induction method. The rolling mode constant current TENG, using the reasonable arrangement of CCEs, produces an ultrahigh constant current of 0.51 mA with an ultra-low crest factor of 1.02. This constant current TENG achieves an output charge density of 10.06 mC m−2, surpassing all other types of TENGs reported. Additionally, it obtains an average power density of 9.8 W m−2, a remarkable 49-fold compared with the conventional DC-TENG. This work offers insight into the working mechanism of charge collection through corona discharge and proposes an effective charge-collecting strategy in the triboelectrification process.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02897F
Organic electrode materials have garnered a great deal of interest owing to their sustainability, cost-efficiency, and design flexibility metrics. Despite numerous endeavors to fine-tune their redox potential, the pool of organic positive electrode materials with a redox potential above 3 V versus Li+/Li0, and maintaining air stability in the Li-reservoir configuration remains limited. This study expands the chemical landscape of organic Li-ion positive electrode chemistries towards the 4 V-class through molecular design based on electron density depletion within the redox center via the mesomeric effect of electron-withdrawing groups (EWGs). This results in the development of novel families of conjugated triflimides and cyanamides as high-voltage electrode materials for organic lithium-ion batteries. These are found to exhibit ambient air stability and demonstrate reversible electrochemistry with redox potentials spanning the range of 3.1 V to 3.8 V (versus Li+/Li0), marking the highest reported values so far within the realm of n-type organic chemistries. Through comprehensive structural analysis and extensive electrochemical studies, we elucidate the relationship between the molecular structure and the ability to fine-tune the redox potential. These findings offer promising opportunities to customize the redox properties of organic electrodes, bridging the gap with their inorganic counterparts for application in sustainable and eco-friendly electrochemical energy storage devices.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03550F
Elimination of interfacial charge accumulation and inhibition of ion migration are still challenging for promoting both efficiency and operational stability of perovskite solar cells (PVSCs) with 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)-9,9′-spiro bifluorene (spiro-OMeTAD). Here an innovative interface engineering, self-assembled cocrystal layer (SAM-CL) for PVSCs is constructed from a 1-pyrenemethylamine hydrochloride (PRMA) monolayer on the perovskite surface and 2,3,5,6-tetrafluoro-7,7′,8,8′-tetracyanoquinodimethane (F4TCNQ) doped in spiro-OMeTAD through intermolecular π–π interactions and hydrogen bonds. SAM-CL optimizes interfacial energy level alignment by a strong charge-transfer effect, thereby eliminating interfacial charge accumulation. Moreover, the excellent barrier effect of large pyrene rings and fluorine atoms in SAM-CL effectively hinders ion migration and moisture invasion, thus significantly improving the stability of PVSCs. The resulting PVSCs yield a power conversion efficiency (PCE) of 24.03% with a high open circuit voltage of 1.21 V and deliver impressive stability, which can maintain 85% of initial PCE after over 1800 h in air with a relative humidity of 70–80% without encapsulation.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02482B
Band convergence is an important approach for improving the thermoelectric performance, as it can significantly increase the Seebeck coefficient without obviously sacrificing the electrical conductivity. Herein, we report a rare three-valence-band convergence achieved in doped p-type cubic SnTe to enhance the power factor and obtain a record-high ZT. Ternary MnCdTe2 alloying activates the lower-energy-lying Λ valence band (with a large degeneracy of Nv = 8), and additional Ge doping promotes energy alignment between the Λ and L bands, leading to a rare three-valence-band (i.e., L, Σ and Λ) convergence that pronouncedly enhances the power factor (PF = 29.3 μW cm−1 K−2 at 900 K). Ge doping also greatly enhances the solid solubility of MnCdTe2 in the SnTe matrix and effectively tunes the precipitate size, producing all-scale hierarchical structures, which generate a full spectrum of phonon scattering, especially low-frequency acoustic–optical scattering, leading to an ultralow lattice thermal conductivity (κL = 0.26 W m−1 K−1 at 670 K). Collectively, this gives a record-high ZT of 1.97 at 900 K and an average ZTave of 0.8 in the temperature range of 300 to 900 K for 8% MnCdTe2-doped SnTe with 3.2% Ge. Furthermore, a single-leg TE module based on (SnTe)0.92(MnCd0.6Ge0.4Te2)0.08 outputs a power density of 800 mW cm−2 for a ΔT of 446 K, which is competitive with those of devices based on state-of-the-art mid-temperature materials (600–900 K) within the same ΔT, demonstrating great potential for future applications.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01328F
Low carbon fuels are transport energy carriers with a lower greenhouse gas footprint than existing fuels on a lifecycle basis. Although some low carbon fuels could be blended with existing fuels – making them practical options to reduce GHG emissions in the short-term – others may require new vehicles and infrastructure, limiting their short-term impact on emissions. In this study, we assess three deployment pathways for low carbon fuels in combination with a range of vehicle, vessel and aircraft efficiency improvements. The deployment pathways include: (1) refinery reformulated drop-in fuels compatible with existing fuel standards; (2) blended drop-in fuels compatible with existing fuel standards, and non-drop-in blended fuels that fall outside existing fuel standards; and (3) alternative fuels with fundamentally different supply chains that require new vehicles, vessels and aircraft to be purchased, many of which would be dedicated to the use of the alternative fuel (e.g., hydrogen, ammonia or methanol). Some low carbon fuels are shown to have relatively modest barriers to widespread deployment, but others require more substantial changes to achieve deep levels of decarbonization. Major challenges include establishing and scaling supply chains, revising fuel standards that directly or indirectly restrict the use of some low carbon fuels, and accelerating the pace of infrastructure deployment and adoption of new vehicles, vessels and aircraft by the market.
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02870D
Static metal–semiconductor contacts are classified into Ohmic contacts and Schottky contacts. As for dynamic metal–semiconductor contacts, the in-depth mechanism remains to be studied. We here define a “triboelectric junction” model for analyzing dynamic metal–semiconductor contacts, where a space charge region induced by the triboelectric effect dominates the electron–hole separation process. Through theoretical analysis and experiments, we conclude that the triboelectric junction influences the electric output in two aspects: (1) the junction direction determines the output polarity; (2) the junction strength determines the output magnitude. Both the junction direction and junction strength are closely related to the electron-affinity difference between the contact metal and semiconductor.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.4 | 279 | Science Citation Index Expanded | Not |
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